FLT3 Kinase Inhibition Potency: 17 nM IC50 Differentiates from PDGFRβ and Establishes Baseline Activity
4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CHEMBL3322564) demonstrates potent inhibition of the FLT3 kinase with an IC50 of 17 nM [1]. In a direct head-to-head comparison against the related kinase PDGFRβ, this compound exhibits a 10.4-fold selectivity window (PDGFRβ IC50 = 177 nM) [1]. This quantitative selectivity profile is a key differentiator from other in-class pyrazole-3-carboxamides, such as the clinical-stage compound FN-1501, which displays a different kinase inhibition spectrum (FLT3 IC50 = 2.33 nM; CDK2/4 IC50 = 1.02/0.39 nM) [2].
| Evidence Dimension | FLT3 kinase inhibition potency and selectivity vs. PDGFRβ |
|---|---|
| Target Compound Data | FLT3 IC50 = 17 nM |
| Comparator Or Baseline | PDGFRβ IC50 = 177 nM |
| Quantified Difference | 10.4-fold selectivity for FLT3 over PDGFRβ |
| Conditions | Inhibition of FLT3 (unknown origin) using EAIYAAPFAKKK substrate by radioisotope-based P81 filter-binding assay [1] |
Why This Matters
This establishes a specific, quantifiable FLT3 inhibitory activity that is not present in simpler analogs, guiding procurement for FLT3-targeted drug discovery programs.
- [1] BindingDB BDBM50051943 (CHEMBL3322564). Affinity Data: IC50 for FLT3 = 17 nM; PDGFRbeta = 177 nM. National Taiwan University. Accessed 2026. View Source
- [2] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). 2019. FN-1501 data: FLT3 IC50 = 2.33 nM. PMC6887723. View Source
